molecular formula C20H25N5O4 B2638979 ethyl (8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate CAS No. 578720-87-3

ethyl (8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate

Cat. No.: B2638979
CAS No.: 578720-87-3
M. Wt: 399.451
InChI Key: SPDVMNJKMVUEHG-UHFFFAOYSA-N
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Description

The compound “ethyl (8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate” is a chemical with the linear formula C20H25N5O4 . It has a molecular weight of 399.453 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Structural Analysis and Compound Formation

The compound has been utilized in structural analysis and the formation of complex molecular structures. For instance, it is involved in the synthesis and crystallization processes in coordination with other molecules, as seen in the formation of layers in crystalline structures, contributing to the understanding of molecular interactions and bonding (Carvalho, Emmerling & Schneider, 2007).

Conformational Studies and Stereodynamics

The compound has been a subject of conformational analysis and stereodynamics, particularly in the study of the molecular structures and the interaction of molecules in various states. These studies are vital for understanding the three-dimensional arrangement of molecules and how this arrangement affects their chemical behavior and reactivity (Ivanova & Spiteller, 2011).

Synthesis of Complex Molecules and Potential Therapeutic Applications

Ethyl (8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate is pivotal in the synthesis of complex molecules, which are potentially applicable in therapeutic settings. It serves as a precursor or intermediate in the synthesis of various complex molecules, indicating its significant role in medicinal chemistry and drug design (Bevk et al., 2001; Hesek & Rybár, 1994).

Crystallography and Material Sciences

In material sciences and crystallography, this compound contributes to the understanding of crystal structures and the formation of various solid-state materials. The elucidation of crystal structures helps in the understanding of material properties and the development of new materials with desired characteristics (Zhengyi Li et al., 2015).

Safety and Hazards

Sigma-Aldrich provides this product to researchers as-is and makes no representation or warranty with respect to this product . Researchers are responsible for confirming the product’s identity and/or purity .

Properties

IUPAC Name

ethyl 2-[8-[[benzyl(methyl)amino]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4/c1-5-29-16(26)13-25-15(12-22(2)11-14-9-7-6-8-10-14)21-18-17(25)19(27)24(4)20(28)23(18)3/h6-10H,5,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDVMNJKMVUEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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